
4-(Difluoromethoxy)-3-methylaniline
Overview
Description
4-(Difluoromethoxy)-3-methylaniline is an organic compound with the molecular formula C8H10F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methylaniline group (-C6H4NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethoxy)-3-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the use of efficient catalysts and reaction conditions that are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrazine (N2H4) and ferric oxide (Fe2O3) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution makes it versatile for introducing additional functional groups onto its aromatic ring.
Biology
- Biochemical Probes : The compound has been investigated for its interaction with specific enzymes and receptors. For instance, it has shown potential as an inhibitor of c-Met kinase, which is involved in cancer progression. Studies indicate that it can inhibit cellular proliferation in cancer cell lines such as MCF-7 and A549 by targeting this kinase pathway .
- Cellular Effects : Research highlights its influence on cellular signaling pathways and gene expression, suggesting that it may modulate various biological processes.
Medicine
- Therapeutic Potential : The compound has been explored for its anti-cancer properties due to its ability to inhibit key molecular targets involved in tumor growth and metastasis. Additionally, studies have suggested its potential application in treating inflammatory diseases .
- In Vivo Studies : Animal models have been used to assess the efficacy of 4-(difluoromethoxy)-3-methylaniline against various diseases, including infections caused by Toxoplasma gondii. In these studies, the compound demonstrated significant therapeutic effects without notable toxicity at certain dosages .
Case Study 1: Inhibition of c-Met Kinase
In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to a marked decrease in cell viability. The mechanism was linked to the inhibition of c-Met kinase activity, which plays a crucial role in cancer cell proliferation and survival. This study underscores the compound's potential as a targeted therapy in oncology .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the compound's effects on pulmonary fibrosis models. Results indicated that it significantly reduced lung inflammation and fibrosis markers compared to control groups. This suggests that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Findings/Results |
---|---|---|
Chemistry | Building block for organic synthesis | Versatile in electrophilic substitution reactions |
Biology | Biochemical probe for enzyme interactions | Inhibits c-Met kinase; affects cell signaling |
Medicine | Anti-cancer and anti-inflammatory therapies | Efficacy shown in cancer cell lines; reduces fibrosis |
In Vivo Studies | Tested against Toxoplasma gondii | Significant therapeutic effects with low toxicity |
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and is a target for antimicrobial and antitumor agents.
Pathways Involved: By inhibiting DHFR, the compound disrupts the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-methylaniline can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
4-(Difluoromethoxy)-3-methylaniline is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both difluoromethoxy and methylaniline groups, suggests potential biological activities that warrant detailed exploration.
The compound can be synthesized through several steps starting from 4-nitrophenol, which undergoes reactions to form sodium acetamidophenate. This intermediate is then treated with monochlorodifluoromethane under alkaline conditions, followed by reduction to yield this compound. The synthesis process highlights its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth, particularly against Gram-negative bacteria. It acts as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, impacting the proliferation of various cancer cell lines. The mechanism involves targeting metabolic pathways essential for cancer cell survival .
- Enzyme Inhibition : It is noted for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is significant for both antimicrobial and anticancer therapies.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA and RNA production. This action is crucial in both bacterial and cancer cell contexts.
- Targeting Metabolic Pathways : The compound's interaction with metabolic enzymes has been linked to reduced cell proliferation in various cancer models .
Antimicrobial Activity
A study focused on the efficacy of this compound against several bacterial strains demonstrated significant growth inhibition. The Minimum Inhibitory Concentration (MIC) values indicated robust activity against strains like Escherichia coli and Klebsiella pneumoniae, with MIC values as low as 0.008 µg/mL for some derivatives .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 0.008 |
K. pneumoniae | 0.03 |
Pseudomonas aeruginosa | 0.125 |
Antitumor Activity
In vitro studies on human cancer cell lines (e.g., HeLa and A549) showed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent. The IC50 values were reported below 2 µg/mL for certain derivatives, showcasing its potency compared to standard chemotherapeutics .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | <2 |
A549 | <2 |
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its difluoromethoxy group which enhances lipophilicity and potentially increases membrane permeability. This can lead to improved bioavailability and efficacy in therapeutic applications compared to other anilines lacking this modification .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-(Difluoromethoxy)-3-methylaniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the difluoromethoxy group to a pre-functionalized aniline derivative. For example, reacting 3-methyl-4-hydroxyaniline with a difluoromethylation agent (e.g., chlorodifluoromethane) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 24–48 hours . Optimization should focus on catalyst selection (e.g., phase-transfer catalysts), solvent polarity, and temperature control to minimize byproducts like over-alkylated isomers. Monitor progress via TLC or HPLC, targeting ≥90% purity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and F NMR to confirm the presence of the difluoromethoxy group (split signals around δ 6.0–7.0 ppm for aromatic protons and δ -80 to -90 ppm for F) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₈H₉F₂NO: 173.16) .
- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities like positional isomers or unreacted precursors.
Q. How should this compound be stored to ensure stability, and what decomposition products are likely under improper conditions?
- Methodological Answer : Store in airtight, amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation of the aniline group. Avoid exposure to moisture or light, which can lead to hydrolysis of the difluoromethoxy group (yielding 3-methyl-4-hydroxyaniline) or dimerization via amine oxidation . Regular stability testing via HPLC is recommended for long-term storage.
Advanced Research Questions
Q. How does this compound function as a precursor in synthesizing bioactive esters like flucythrinate, and what regioselectivity challenges arise during derivatization?
- Methodological Answer : The compound serves as a benzyl alcohol precursor in esterification reactions. For example, in flucythrinate synthesis, it is coupled with cyano(3-phenoxyphenyl)methyl bromide under Mitsunobu conditions (e.g., DIAD, PPh₃). Key challenges include avoiding O-alkylation at the difluoromethoxy group instead of the aniline nitrogen. Use sterically hindered bases (e.g., DBU) and low temperatures (0–5°C) to favor N-alkylation . Monitor regioselectivity via F NMR to detect misalkylation.
Q. What computational strategies can predict the reactivity and electronic effects of the difluoromethoxy group in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of the difluoromethoxy group on the aromatic ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare with experimental data (e.g., nitration or halogenation outcomes) to validate computational models .
Q. How do structural modifications (e.g., methyl vs. halogen substituents) on the aniline ring influence the compound’s bioactivity in pesticidal applications?
- Methodological Answer : Design a SAR (structure-activity relationship) study by synthesizing analogs with varying substituents (e.g., 4-F, 3-Cl) and testing their insecticidal efficacy. Use in vitro acetylcholinesterase inhibition assays and in vivo pest mortality studies. Correlate electronic parameters (Hammett σ values) with bioactivity to identify optimal substituent patterns .
Q. Data Contradictions and Resolution
- Synthesis Yield Variability : Some protocols report 55–70% yields for difluoromethoxy-aniline derivatives , while others achieve >85% under optimized conditions. This discrepancy may stem from differences in reagent purity or reaction scaling. Validate methods using controlled small-scale trials before scale-up.
- Regioselectivity in Derivatization : Conflicting reports on alkylation sites (N- vs. O-) highlight the need for precise reaction monitoring. Use in-situ FTIR or F NMR to track intermediate formation .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSABVFETOCXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535353 | |
Record name | 4-(Difluoromethoxy)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83190-02-7 | |
Record name | 4-(Difluoromethoxy)-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83190-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethoxy)-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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